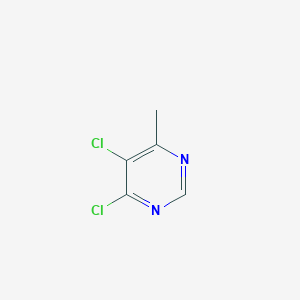

4,5-Dichloro-6-methylpyrimidine

Übersicht

Beschreibung

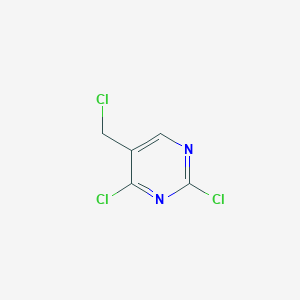

4,5-Dichloro-6-methylpyrimidine is a chemical compound with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 . It is typically stored under inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

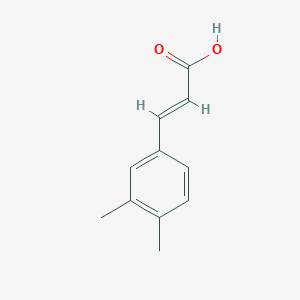

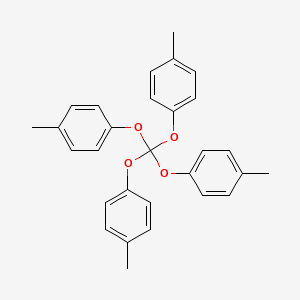

The synthesis of 4,5-Dichloro-6-methylpyrimidine can be achieved through various methods. One such method involves a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by an aldol condensation . Another method involves the use of phosphorous oxychloride (POCl3) in a solvent-free procedure that involves heating in a sealed reactor at high temperatures .Molecular Structure Analysis

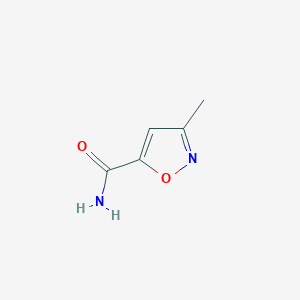

The molecular structure of 4,5-Dichloro-6-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and one methyl group .Chemical Reactions Analysis

4,5-Dichloro-6-methylpyrimidine can undergo various chemical reactions. For instance, it can participate in double cross-coupling reactions with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .It is typically stored in a refrigerator and shipped at room temperature .

Wissenschaftliche Forschungsanwendungen

Pharmacology and Medicinal Chemistry

4,5-Dichloro-6-methylpyrimidine is a central building block for a wide range of pharmacological applications . Pyrimidine derivatives, including 4,5-Dichloro-6-methylpyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These compounds exhibit a variety of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthetic Chemistry

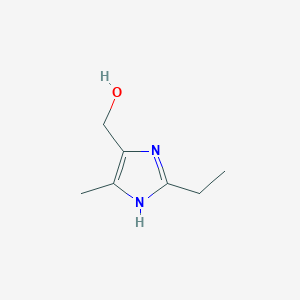

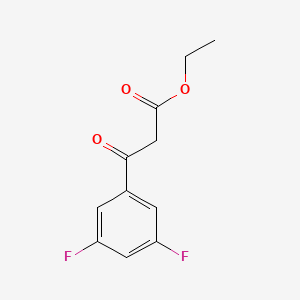

4,5-Dichloro-6-methylpyrimidine is used in the synthesis of various compounds. For example, it reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines . It is also used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . Another example is its reaction with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .

Agrochemicals

Pyrimidine derivatives, including 4,5-Dichloro-6-methylpyrimidine, are also found in agrochemicals . These compounds are used in the development of various pesticides and herbicides due to their biological activities .

Material Science

In the field of material science, pyrimidine derivatives are used in the development of new materials . These compounds can be used to modify the properties of materials, such as their conductivity, flexibility, and resistance to heat and chemicals .

Bioactive Compounds

4,5-Dichloro-6-methylpyrimidine is used in the synthesis of bioactive compounds . These compounds have a wide range of biological activities and can be used in the development of new drugs and therapies .

Synthesis of FDA Approved Drugs

4,5-Dichloro-6-methylpyrimidine is used in the synthesis of FDA approved drugs . It serves as a central unit bearing different substituents in the molecular structure of these drugs .

Synthesis of Bioactive Molecules

4,5-Dichloro-6-methylpyrimidine is used in the synthesis of bioactive molecules . These molecules have a wide range of biological activities and can be used in the development of new drugs and therapies .

Synthesis of Anticancer Drugs

This compound is used in the synthesis of anticancer drugs . For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .

Synthesis of Antimicrobial Drugs

4,5-Dichloro-6-methylpyrimidine is used in the synthesis of antimicrobial drugs . These drugs are used to treat a variety of bacterial infections .

Synthesis of Antifungal Drugs

This compound is also used in the synthesis of antifungal drugs . These drugs are used to treat a variety of fungal infections .

Synthesis of Antiparasitic Drugs

4,5-Dichloro-6-methylpyrimidine is used in the synthesis of antiparasitic drugs . These drugs are used to treat a variety of parasitic infections .

Synthesis of Diuretic Drugs

This compound is used in the synthesis of diuretic drugs . These drugs are used to increase the amount of urine produced by the kidneys, helping to remove excess water and salt from the body .

Safety And Hazards

Zukünftige Richtungen

Future research could focus on improving the synthesis methods for 4,5-Dichloro-6-methylpyrimidine. For instance, a recent study reported a protocol for large-scale chlorination of hydroxypyrimidines using equimolar or less POCl3 with heating in a sealed reactor under solvent-free or low solvent conditions . This method is environmentally friendly and suitable for large-scale preparations .

Eigenschaften

IUPAC Name |

4,5-dichloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUNBOQRQYAIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472764 | |

| Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-6-methylpyrimidine | |

CAS RN |

83942-10-3 | |

| Record name | 4,5-DICHLORO-6-METHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

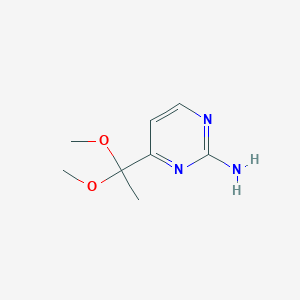

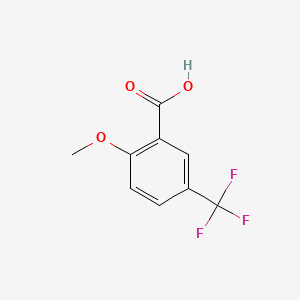

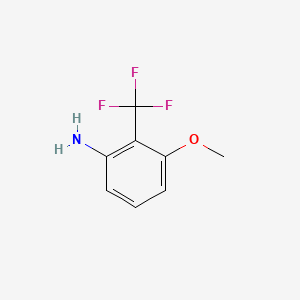

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)